molecular formula C18H14O3 B14408016 9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol CAS No. 82049-31-8

9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol

Cat. No.: B14408016
CAS No.: 82049-31-8
M. Wt: 278.3 g/mol
InChI Key: WKGRLHIMWUXQBX-UHFFFAOYSA-N
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Description

9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is a complex organic compound characterized by its unique structure, which includes an oxirene ring fused with a tetrapheno system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The oxirene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol involves its interaction with specific molecular targets. The oxirene ring can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene: Shares a similar oxirene ring structure.

    1-Nitro-8b,9a-dihydropyreno[4,5-b]oxirene: Another compound with a fused oxirene ring system.

Uniqueness

9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is unique due to its specific arrangement of the oxirene ring and tetrapheno system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

82049-31-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

6-oxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-4,5-diol

InChI

InChI=1S/C18H14O3/c19-17-15-7-11-6-5-10-3-1-2-4-13(10)14(11)8-12(15)9-16-18(17,20)21-16/h1-8,16-17,19-20H,9H2

InChI Key

WKGRLHIMWUXQBX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)(C(C3=C1C=C4C(=C3)C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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